4-[(4Z)-4-{[5-(2,6-Dibromo-4-nitrophenyl)furan-2-YL]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-YL]benzoic acid
Overview
Description
4-[(4Z)-4-{[5-(2,6-Dibromo-4-nitrophenyl)furan-2-YL]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-YL]benzoic acid: is a complex organic compound characterized by its unique structure, which includes a furan ring, a pyrazole ring, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4Z)-4-{[5-(2,6-Dibromo-4-nitrophenyl)furan-2-YL]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-YL]benzoic acid typically involves multiple steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the dibromo and nitro groups: This step involves bromination and nitration reactions, which are carried out using bromine and nitric acid, respectively.
Synthesis of the pyrazole ring: This can be done through the reaction of hydrazine with a suitable diketone.
Coupling of the furan and pyrazole rings: This step involves the formation of a methylene bridge between the two rings, typically using a condensation reaction.
Attachment of the benzoic acid moiety: This final step involves the esterification or amidation of the intermediate compound with benzoic acid.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group.
Substitution: The dibromo groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: : Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: : The compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-[(4Z)-4-{[5-(2,6-Dibromo-4-nitrophenyl)furan-2-YL]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-YL]benzoic acid is not well-documented. its potential biological activity could involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The presence of the nitro and dibromo groups suggests that the compound could act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules.
Comparison with Similar Compounds
- 4-[(4Z)-4-{[5-(2,6-Dichloro-4-nitrophenyl)furan-2-YL]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-YL]benzoic acid
- 4-[(4Z)-4-{[5-(2,6-Difluoro-4-nitrophenyl)furan-2-YL]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-YL]benzoic acid
Comparison:
- Uniqueness : The presence of dibromo groups in 4-[(4Z)-4-{[5-(2,6-Dibromo-4-nitrophenyl)furan-2-YL]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-YL]benzoic acid makes it more reactive compared to its dichloro and difluoro analogs.
- Reactivity : The dibromo compound is likely to undergo substitution reactions more readily than its dichloro and difluoro counterparts.
- Applications : The unique reactivity of the dibromo compound could make it more suitable for specific applications, such as in the synthesis of advanced materials or as a precursor for biologically active molecules.
Properties
IUPAC Name |
4-[(4Z)-4-[[5-(2,6-dibromo-4-nitrophenyl)furan-2-yl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13Br2N3O6/c1-11-16(21(28)26(25-11)13-4-2-12(3-5-13)22(29)30)10-15-6-7-19(33-15)20-17(23)8-14(27(31)32)9-18(20)24/h2-10H,1H3,(H,29,30)/b16-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDAMFBKRXBJSOB-YBEGLDIGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC=C(O2)C3=C(C=C(C=C3Br)[N+](=O)[O-])Br)C4=CC=C(C=C4)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C\C2=CC=C(O2)C3=C(C=C(C=C3Br)[N+](=O)[O-])Br)C4=CC=C(C=C4)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Br2N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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